Diethyl 2-(prop-2-yn-1-yl)malonate
Overview
Description
Diethyl 2-(prop-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, where two ethyl groups and a prop-2-yn-1-yl group are attached to the central carbon atoms. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(prop-2-yn-1-yl)malonate is generally synthesized through organic synthesis methods. One common route involves the alkylation of diethyl malonate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(prop-2-yn-1-yl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Copper(I) iodide and palladium catalysts in the presence of triethylamine and N,N-dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted malonates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Diethyl 2-(prop-2-yn-1-yl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(prop-2-yn-1-yl)malonate involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group can participate in various reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Diethyl malonate: Lacks the propargyl group, making it less reactive in certain substitution reactions.
Diethyl 2-(prop-2-yn-1-yl)malonate: Contains an additional propargyl group, enhancing its reactivity and versatility in organic synthesis.
Uniqueness: this compound is unique due to the presence of the propargyl group, which allows for a wider range of chemical transformations compared to its analogs. This makes it a valuable compound in the synthesis of complex organic molecules .
Properties
IUPAC Name |
diethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Record name | DIETHYLMALONATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | diethyl malonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
Record name | Diethyl propanedioate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | Ethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHYLMALONATE | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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Record name | DIETHYLMALONATE | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
Record name | Diethyl malonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
Record name | Diethyl malonate | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
Record name | Ethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
Record name | Diethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | Diethyl malonate | |
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Record name | Diethyl malonate | |
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Melting Point |
-50 °C | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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Record name | Diethyl malonate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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